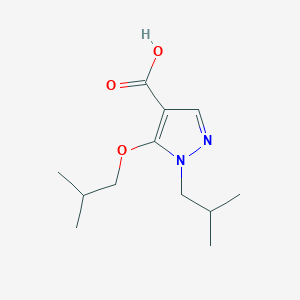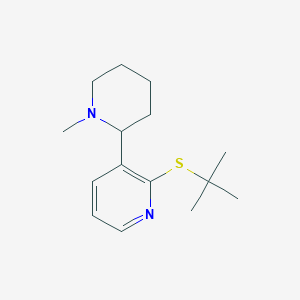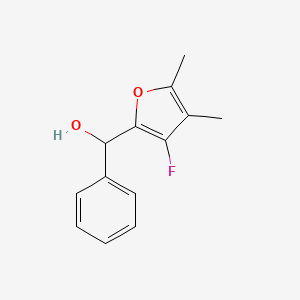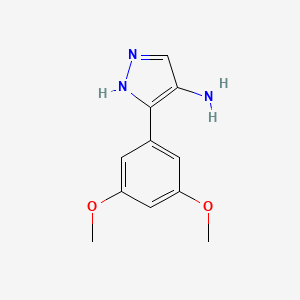
5-Isobutoxy-1-isobutyl-1H-pyrazole-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Isobutoxy-1-isobutyl-1H-pyrazole-4-carboxylic acid: is a heterocyclic compound belonging to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Isobutoxy-1-isobutyl-1H-pyrazole-4-carboxylic acid typically involves the reaction of isobutyl hydrazine with an appropriate ester or acid chloride. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is common to optimize the production process .
化学反応の分析
Types of Reactions: 5-Isobutoxy-1-isobutyl-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols .
科学的研究の応用
Chemistry: In chemistry, 5-Isobutoxy-1-isobutyl-1H-pyrazole-4-carboxylic acid is used as a building block for synthesizing more complex heterocyclic compounds. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, anti-inflammatory, or anticancer properties, making it a candidate for further investigation in drug development .
Medicine: In medicine, derivatives of this compound are explored for their therapeutic potential. They may act on specific molecular targets, such as enzymes or receptors, to modulate biological pathways involved in disease processes .
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the production of polymers and coatings .
作用機序
The mechanism of action of 5-Isobutoxy-1-isobutyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function .
類似化合物との比較
- 1-Ethyl-3-isobutyl-1H-pyrazole-5-carboxylic acid
- 1-Isobutylpyrazole-4-boronic acid pinacol ester
- 1-Methyl-3-propyl-4-nitro-1H-pyrazole-5-carboxylic acid
Comparison: Compared to these similar compounds, 5-Isobutoxy-1-isobutyl-1H-pyrazole-4-carboxylic acid stands out due to its unique isobutoxy and isobutyl substituents. These groups may confer distinct chemical and biological properties, such as enhanced stability or specific interactions with molecular targets .
特性
分子式 |
C12H20N2O3 |
|---|---|
分子量 |
240.30 g/mol |
IUPAC名 |
5-(2-methylpropoxy)-1-(2-methylpropyl)pyrazole-4-carboxylic acid |
InChI |
InChI=1S/C12H20N2O3/c1-8(2)6-14-11(17-7-9(3)4)10(5-13-14)12(15)16/h5,8-9H,6-7H2,1-4H3,(H,15,16) |
InChIキー |
SGMBOQHGZZPWMZ-UHFFFAOYSA-N |
正規SMILES |
CC(C)CN1C(=C(C=N1)C(=O)O)OCC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![1-(4-Ethylphenyl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11799335.png)



